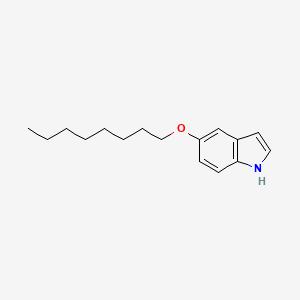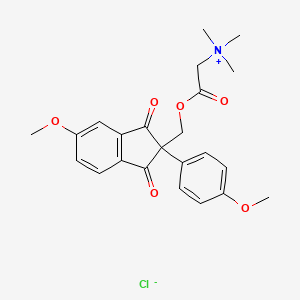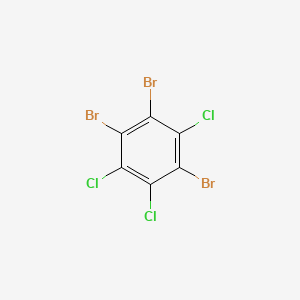
1,2,4-Tribromo-3,5,6-trichlorobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,4-Tribromo-3,5,6-trichlorobenzene is a halogenated aromatic compound with the molecular formula C6Br3Cl3 and a molecular weight of 418.13 g/mol This compound is characterized by the presence of three bromine atoms and three chlorine atoms attached to a benzene ring
Preparation Methods
The synthesis of 1,2,4-Tribromo-3,5,6-trichlorobenzene can be achieved through several methods. One common synthetic route involves the bromination and chlorination of benzene derivatives. For instance, the preparation of tribromobenzene from aniline involves a two-step process: first, the bromination of aniline to form 2,4,6-tribromoaniline, followed by the conversion of 2,4,6-tribromoaniline to tribromobenzene . Industrial production methods may involve similar halogenation reactions under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
1,2,4-Tribromo-3,5,6-trichlorobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: This compound can participate in electrophilic aromatic substitution reactions, where the bromine or chlorine atoms can be replaced by other substituents under appropriate conditions.
Oxidation and Reduction: While specific oxidation and reduction reactions of this compound are less documented, it is likely that it can undergo such reactions similar to other halogenated benzenes.
Common Reagents and Conditions: Typical reagents for substitution reactions include halogenating agents like bromine and chlorine, while catalysts such as iron or aluminum chloride may be used to facilitate the reactions.
Scientific Research Applications
1,2,4-Tribromo-3,5,6-trichlorobenzene has several applications in scientific research:
Biology and Medicine:
Mechanism of Action
The mechanism of action of 1,2,4-Tribromo-3,5,6-trichlorobenzene involves its interaction with molecular targets through halogen bonding and other non-covalent interactions. The strong polarization induced by the halogen atoms can facilitate the formation of stable complexes with various substrates, influencing their chemical reactivity and properties .
Comparison with Similar Compounds
1,2,4-Tribromo-3,5,6-trichlorobenzene can be compared with other similar compounds, such as:
1,2,3-Tribromo-4,5,6-trichlorobenzene: Another halogenated benzene with a different arrangement of bromine and chlorine atoms.
1,3,5-Tribromo-2,4,6-trichlorobenzene: A compound with a symmetrical arrangement of halogen atoms, which may exhibit different physical and chemical properties.
1,2,4-Trichlorobenzene: A related compound with only chlorine atoms, used in various industrial applications.
Properties
CAS No. |
13075-01-9 |
|---|---|
Molecular Formula |
C6Br3Cl3 |
Molecular Weight |
418.1 g/mol |
IUPAC Name |
1,2,4-tribromo-3,5,6-trichlorobenzene |
InChI |
InChI=1S/C6Br3Cl3/c7-1-2(8)5(11)6(12)3(9)4(1)10 |
InChI Key |
XAIKFWSNTFEXDC-UHFFFAOYSA-N |
Canonical SMILES |
C1(=C(C(=C(C(=C1Br)Cl)Br)Br)Cl)Cl |
vapor_pressure |
0.000034 [mmHg] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Acetamide, N-[2-(cyanomethyl)phenyl]-](/img/structure/B13736128.png)
![5-[4-[2-chloroethyl(ethyl)amino]anilino]-2,4-dinitrobenzamide](/img/structure/B13736136.png)

![(4-nitrophenyl) N-[4-(cyclohexylsulfamoyl)phenyl]carbamate](/img/structure/B13736160.png)
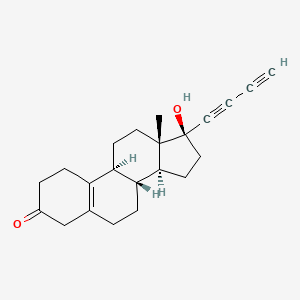


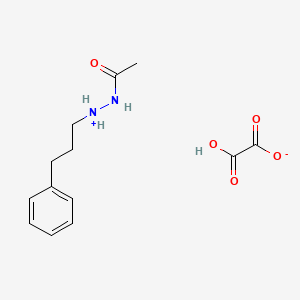

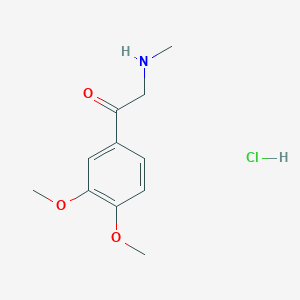
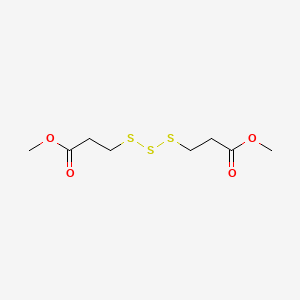
![dimethyl-[2-[(5-phenyl-6,7,8,9-tetrahydrobenzo[7]annulen-5-yl)oxy]ethyl]azanium;2-hydroxy-2-oxoacetate](/img/structure/B13736205.png)
